molecular formula C14H15N3O3 B2708050 1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1707375-82-3

1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2708050
CAS No.: 1707375-82-3
M. Wt: 273.292
InChI Key: UGNGTZZYFNIAHF-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring linked to an indazole moiety, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indazole core One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone to form the indazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product. Large-scale production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in subsequent chemical processes.

Scientific Research Applications

1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

  • Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has potential biological activity, which can be explored for developing new therapeutic agents.

  • Medicine: The compound may have medicinal properties, such as anti-inflammatory or anticancer effects, which can be investigated further.

  • Industry: It can be used in the development of new materials or as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

1-(1-Methyl-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

  • Indazole derivatives: These compounds share the indazole core but may have different substituents or functional groups.

  • Pyrrolidine derivatives: These compounds feature the pyrrolidine ring but may differ in their attached groups or overall structure.

Uniqueness: What sets this compound apart is its specific combination of the indazole and pyrrolidine rings, which can impart unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.

Properties

IUPAC Name

1-(1-methylindazole-3-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-16-11-5-3-2-4-10(11)12(15-16)13(18)17-7-6-9(8-17)14(19)20/h2-5,9H,6-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNGTZZYFNIAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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